![molecular formula C6H11NO2S B3105094 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide CAS No. 1520084-41-6](/img/structure/B3105094.png)
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Overview
Description
3-Thia-8-azabicyclo[321]octane 3,3-dioxide is a bicyclic compound that features a unique structural framework This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom present in this compound.
8-Oxabicyclo[3.2.1]octane: This analog contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its sulfur-containing structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-2-6(4-10)7-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWJIVEALIHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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